Structural Determinants of UGM Inhibition: Unique Halogen Substitution Pattern vs. UGM-IN-1
UGM-IN-2 features a 4-iodophenyl moiety at the propionic acid α-position and a 2,4-dichlorophenyl substituent at the thiazole 4-position, a halogenation pattern not present in the closest analog UGM-IN-1 (CAS 1027102-50-6) . Iodine substitution introduces a heavy atom with distinct polarizability (α ≈ 5.3 ų) compared to chlorine (α ≈ 2.2 ų), which can enhance van der Waals contacts and halogen bonding within the UGM active site [1]. This substitution pattern is consistent with the aminothiazole SAR described by Borrelli et al. (2010), where halogen substitution on the phenyl ring significantly modulated UGM inhibitory potency across species [2].
| Evidence Dimension | Halogen substitution pattern on the phenyl-thiazole scaffold |
|---|---|
| Target Compound Data | 4-iodophenyl + 2,4-dichlorophenyl (MW 519.17 g/mol, C₁₈H₁₃Cl₂IN₂O₂S) |
| Comparator Or Baseline | UGM-IN-1 (CAS 1027102-50-6): distinct substitution pattern; UGM-IN-3 (CAS 2254751-04-5): oxazepino-indole scaffold, MW 405.23 g/mol |
| Quantified Difference | Scaffold difference: aminothiazole (UGM-IN-2) vs. oxazepino-indole (UGM-IN-3); halogen difference: iodine-containing (UGM-IN-2) vs. iodine-containing but different scaffold (UGM-IN-3) |
| Conditions | Chemical structure comparison based on vendor-reported IUPAC names and CAS registry data |
Why This Matters
The unique halogenation pattern of UGM-IN-2 provides a distinct chemical probe for SAR studies that cannot be replicated by UGM-IN-1 or UGM-IN-3, making it essential for experiments designed to interrogate halogen-dependent binding interactions in the UGM active site.
- [1] Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478–2601. View Source
- [2] Borrelli, S., et al. (2010). Antimycobacterial activity of UDP-galactopyranose mutase inhibitors. International Journal of Antimicrobial Agents, 36(4), 364–368. View Source
